![molecular formula C14H15N3O3 B5552902 N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

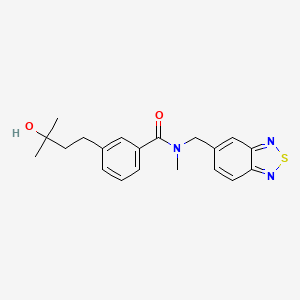

The synthesis of compounds similar to N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These processes are meticulously designed to introduce various functional groups, ultimately leading to the target compound. For instance, aryloxy groups have been attached to the pyrimidine ring in related compounds through a five-step synthesis process, demonstrating the complexity and versatility of synthetic strategies in organic chemistry (Al-Sanea et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide is crucial for elucidating its chemical behavior and potential applications. X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the compound, revealing intermolecular interactions that influence its stability and reactivity. For compounds with similar structures, crystallographic studies have highlighted key structural features, such as hydrogen bonding patterns and molecular conformations, which are essential for their biological activity and material properties.

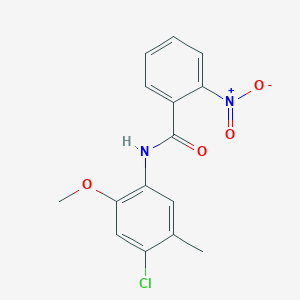

Chemical Reactions and Properties

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide participates in various chemical reactions due to its functional groups. These reactions can modify the compound's structure, enabling the synthesis of derivatives with different properties. For example, the presence of the acetamide group allows for reactions such as acetylation and formylation, leading to a wide range of chemical behavior depending on the reaction conditions and reagents used (Farouk et al., 2021).

Wissenschaftliche Forschungsanwendungen

Metabolism and Bioequivalence

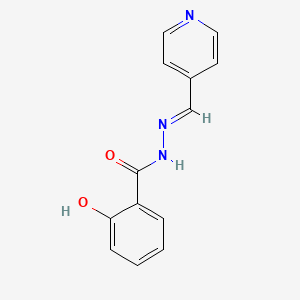

Acetaminophen Metabolism

A study by Mrochek et al. (1974) detailed the metabolism of acetaminophen, revealing eight chromatographic peaks representing seven metabolites and the free drug itself, including 2-methoxyacetaminophen and its conjugates. This high-resolution anion-exchange separation provides insight into the complex metabolism pathway of acetaminophen, a compound related to N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide by its methoxyphenyl component (Mrochek et al., 1974).

Bioequivalence Study

Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of understanding the pharmacokinetic parameters for ensuring the efficacy and safety of pharmaceutical formulations. This is relevant for compounds like N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide in developing effective and safe medication forms (Annunziato & di Renzo, 1993).

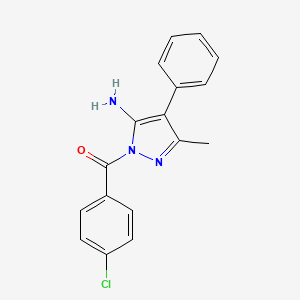

Medical Imaging Applications

- PET Ligand Studies: A novel radioligand, 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713), binds to the translocator protein (TSPO) with high affinity, as reported by Endres et al. (2009). This compound, sharing the methoxyphenyl component with N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, was examined in human subjects using PET, showcasing its potential for evaluating TSPO binding and neuroinflammation in clinical settings (Endres et al., 2009).

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-6-7-15-14(16-10)20-9-13(18)17-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGZZURIIYBPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)